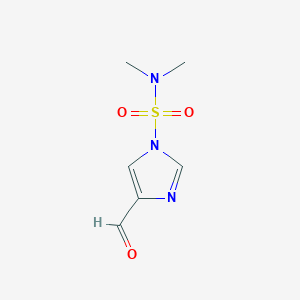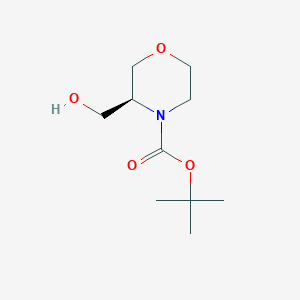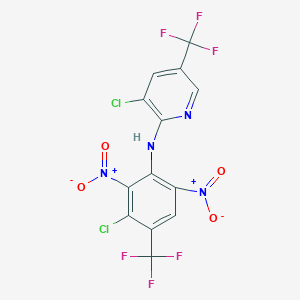![molecular formula C17H23NO2S B131849 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid CAS No. 155058-80-3](/img/structure/B131849.png)
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid, also known as MAPS, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. MAPS belongs to the class of phenethylamines and is structurally similar to MDMA (Ecstasy). MAPS has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds.
作用機序
The exact mechanism of action of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid is not fully understood, but it is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use.
Biochemical and Physiological Effects:
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has also been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it has a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use. One limitation is that there is limited research on the long-term effects of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid, and more research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are a number of future directions for research on 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of various mental health disorders, including PTSD, anxiety, and depression. Another direction is to study the long-term effects of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid and its potential for abuse and dependence. Additionally, more research is needed to fully understand the mechanism of action of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid and its biochemical and physiological effects.
合成法
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate to form 3,4-methylenedioxyamphetamine (MDA). MDA is then reacted with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA), which is further reacted with 8-bromo-2-hydroxyoctane to form 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid.
科学的研究の応用
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use.
特性
CAS番号 |
155058-80-3 |
|---|---|
製品名 |
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
分子式 |
C17H23NO2S |
分子量 |
305.4 g/mol |
IUPAC名 |
3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20) |
InChIキー |
LFGIXRSSSRADHA-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
正規SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
同義語 |
N-methyltropan-3-yl 2-(phenylthio)propionate NMT-3-PTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



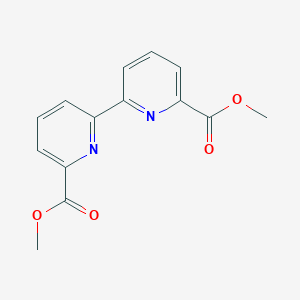

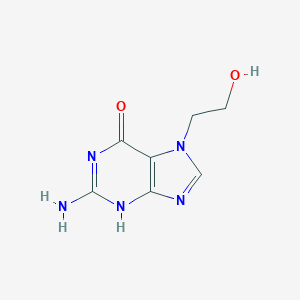

![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
